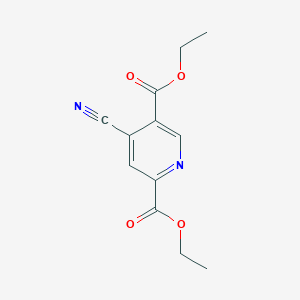
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . It is a pyridine derivative, characterized by the presence of two ethyl groups at positions 2 and 5, a cyano group at position 4, and two ester groups at positions 2 and 5 of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate typically involves the reaction of 4-cyanopyridine-2,5-dicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and high-throughput reactors can optimize the reaction conditions and reduce production costs .
化学反応の分析
Types of Reactions: 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Amides, esters, or other substituted pyridine derivatives.
科学的研究の応用
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is utilized in various fields of scientific research:
作用機序
The mechanism of action of 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
- 2,5-Dimethyl 4-cyanopyridine-2,5-dicarboxylate
- 2,5-Diethyl 4-aminopyridine-2,5-dicarboxylate
- 2,5-Diethyl 4-nitropyridine-2,5-dicarboxylate
Comparison: 2
生物活性
Overview
2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is a pyridine derivative with potential biological activities that have garnered attention in medicinal chemistry and related fields. Its molecular formula is C12H12N2O4, and it is primarily investigated for its antimicrobial and anticancer properties.
The synthesis of this compound typically involves the reaction of ethyl bromopyruvate with appropriate nitrogen-containing compounds under controlled conditions. This compound is characterized by its two ethyl groups and a cyano group attached to the pyridine ring, which are critical for its biological activity.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanisms underlying its antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. The specific pathways affected by this compound are still under investigation but may include the inhibition of oncogenic signaling pathways.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on several derivatives of pyridine, including this compound, demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL across different strains. -
Anticancer Activity Assessment
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be approximately 25 µM after 48 hours of exposure.
Data Summary Table
特性
IUPAC Name |
diethyl 4-cyanopyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQGCLRCSILGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C#N)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













